

# N-(2-Hydroxyethyl)acrylamide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)acrylamide

Cat. No.: B3029720

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CAS Number: 7646-67-5 Molecular Formula:  $C_5H_9NO_2$

This technical guide provides an in-depth overview of **N-(2-Hydroxyethyl)acrylamide** (HEAA), a versatile monomer increasingly utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and the current understanding of its biological interactions.

## Core Properties and Specifications

**N-(2-Hydroxyethyl)acrylamide** is a hydrophilic monomer characterized by the presence of both an acrylamide functional group and a primary hydroxyl group. This dual functionality imparts unique properties, making it a valuable building block for the synthesis of advanced functional polymers.

Property	Value	Reference
CAS Number	7646-67-5	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	115.13 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	129-130 °C	
Density	1.111 g/mL at 25 °C	
Solubility	Soluble in water and various organic solvents	[1]
Storage	2-8°C, often stabilized with MEHQ	[3]

## Synthesis and Polymerization

HEAA can be synthesized through various chemical routes, and its polymerization can be controlled to produce a range of materials with tailored properties.

### Synthesis of N-(2-Hydroxyethyl)acrylamide

A common method for the synthesis of HEAA involves the reaction of acrylic anhydride with monoethanolamine.

#### Experimental Protocol: Synthesis of HEAA

- **Reaction Setup:** In a reaction flask equipped with a stirrer and cooling system, add monoethanolamine (0.75 mol), acetonitrile (100 mL), and polymerization inhibitors such as phenothiazine (0.3 g) and TEMPO (0.15 g).
- **Addition of Reactant:** While stirring and maintaining the temperature between 25-35°C with a cold water bath, slowly add acrylic anhydride (0.75 mol) dropwise to the mixture.
- **Reaction Completion:** After the addition is complete, heat the mixture to 50°C and maintain it for 2 hours to ensure the reaction goes to completion.

- Purification: First, remove the acetonitrile solvent by atmospheric distillation. Subsequently, purify the product by vacuum distillation to obtain **N-(2-Hydroxyethyl)acrylamide**.

## Polymerization of HEAA

HEAA can be polymerized and copolymerized using various techniques, most commonly free radical polymerization, to form hydrogels.

### Experimental Protocol: Preparation of Poly(HEAA-co-Acrylic Acid) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel.

- Monomer Solution Preparation: In an ice bath, dissolve sodium hydroxide (0.2042 g) in deionized water (1.5 mL). Gradually add acrylic acid (AA) (0.8 mL) to the sodium hydroxide solution, followed by **N-(2-hydroxyethyl)acrylamide** (HEAA) (1.2 mL). The molar ratio of HEAA to AA can be varied to tune the hydrogel properties.
- Initiation and Crosslinking: Add a radical initiator, such as ammonium persulfate, and a crosslinker, like N,N'-bis(acryloyl) cystamine (BAC), to the monomer solution.
- Polymerization: Allow the reaction to proceed to form the crosslinked hydrogel network. The resulting hydrogel will exhibit pH-sensitive swelling behavior.

## Applications in Research and Drug Development

The unique properties of HEAA-based polymers, particularly their hydrophilicity and biocompatibility, make them excellent candidates for various biomedical applications.

### Hydrogels for Drug Delivery

HEAA is a key component in the formulation of "intelligent" or stimuli-responsive hydrogels. These hydrogels can undergo reversible swelling and deswelling cycles in response to environmental changes such as pH.<sup>[1]</sup> This property is highly desirable for the controlled release of therapeutic agents. For instance, poly(HEAA-co-acrylic acid) hydrogels have been shown to exhibit significant swelling at basic pH, making them suitable for targeted drug release in specific physiological environments.<sup>[1]</sup>

Hydrogel Composition	Swelling Ratio (pH 1.68)	Swelling Ratio (pH 9.18)
Poly(HEAA-co-AA) (2:2 molar ratio)	11.36 g/g	112.79 g/g

## Biocompatible Coatings

Polymers derived from HEAA have demonstrated excellent antifouling properties, resisting non-specific protein adsorption and bacterial attachment.<sup>[4]</sup> This makes them ideal for coating biomedical devices and implants to improve their biocompatibility and reduce the foreign body response.<sup>[2][3]</sup> Copolymers of HEAA and N-(3-methoxypropyl)acrylamide have shown significantly better biocompatibility compared to standard materials like polyethylene glycol.<sup>[2][3]</sup>

## Thermoresponsive Polymers

HEAA can be copolymerized with other monomers to create thermoresponsive polymers. These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble as the temperature increases. This property is being explored for applications in injectable drug delivery systems and tissue engineering scaffolds.

## Biological Interactions and Signaling Pathways

While specific signaling pathways directly modulated by the HEAA monomer are not extensively documented, the broader class of acrylamides has been studied for its toxicological effects. It is important to note that the following information pertains to acrylamide and may not be directly representative of the biological effects of HEAA, which is generally considered to be more biocompatible. The hydroxyl group in HEAA may alter its reactivity and metabolic fate compared to the parent acrylamide molecule.

Acrylamide is known to be a neurotoxin, and its toxicity is linked to its ability to act as a soft electrophile, reacting with nucleophilic groups in proteins and peptides, such as glutathione (GSH).<sup>[5]</sup> This can lead to cellular oxidative stress and inflammation.

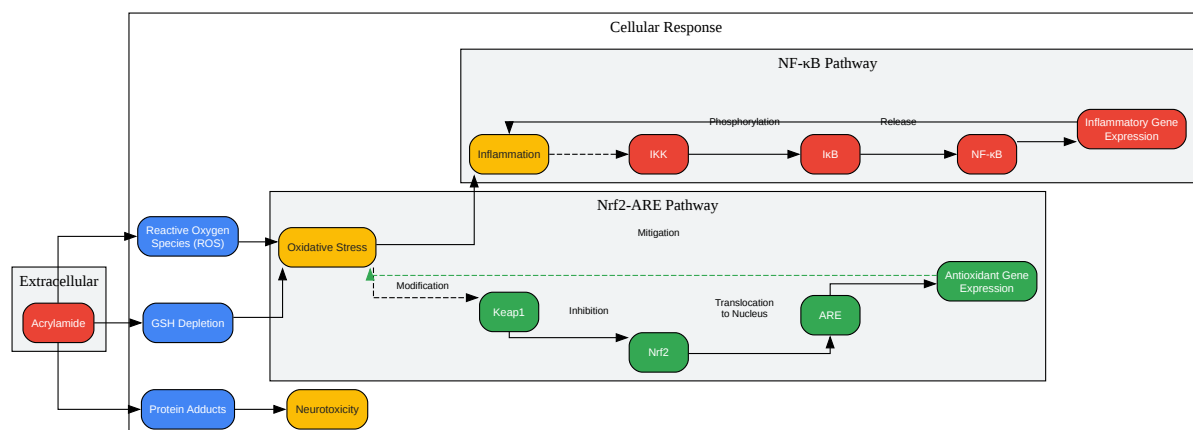
## Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Electrophiles like acrylamide can potentially activate this pathway by modifying Keap1, a repressor of Nrf2, leading to the transcription of antioxidant and detoxification genes. However, some studies suggest that acrylamide itself may be an insufficient inducer of the ARE pathway in neuronal cells, which could contribute to their vulnerability to its toxic effects.

## NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Acrylamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. There is evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of one can influence the other.

Below is a generalized diagram of the acrylamide-induced stress response pathways.

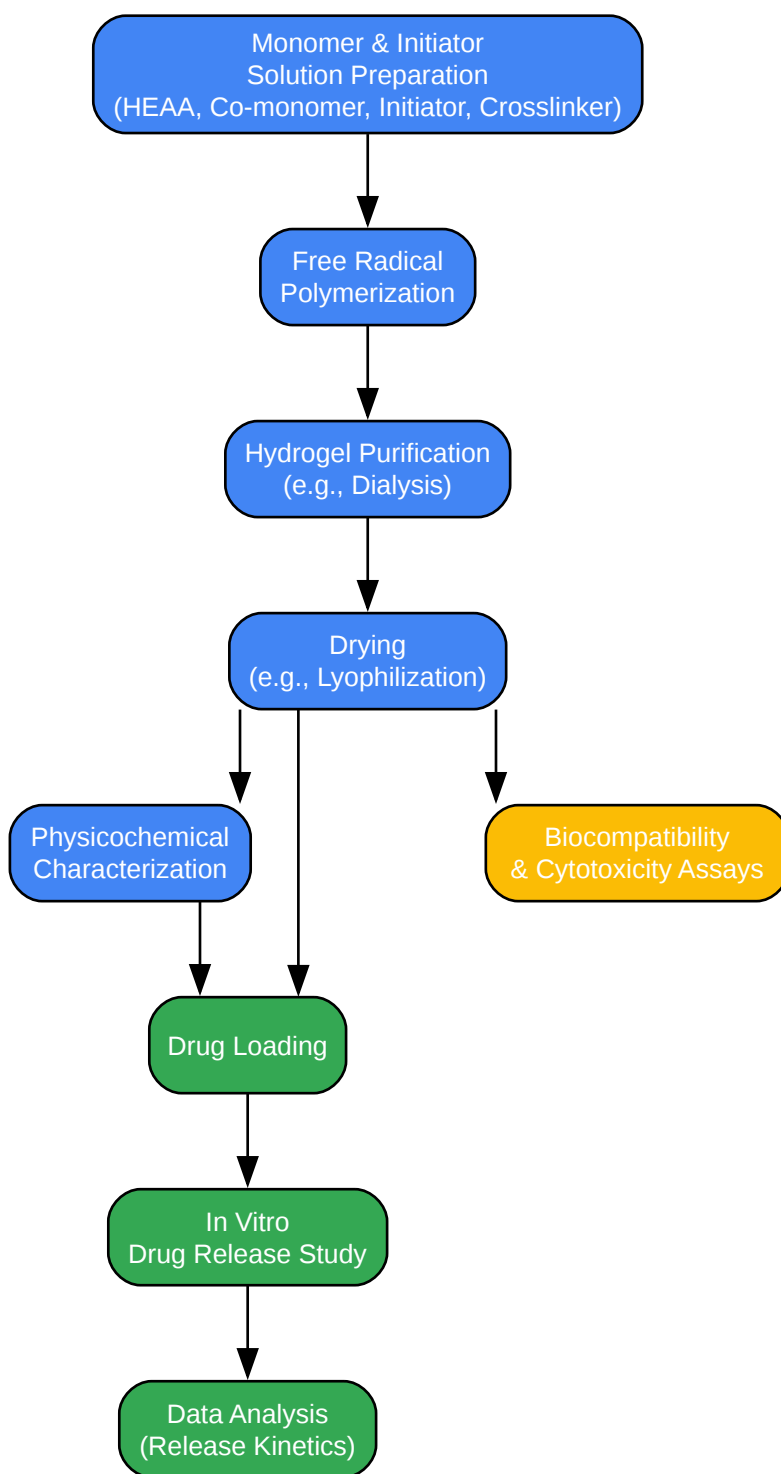


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Caption: Generalized signaling pathways for acrylamide-induced cellular stress.

## Experimental Workflows

The synthesis and application of HEAA-based materials follow structured experimental workflows. The following diagram illustrates a typical workflow for the synthesis and characterization of a HEAA-based hydrogel for drug delivery studies.



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- To cite this document: BenchChem. [N-(2-Hydroxyethyl)acrylamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029720#n-2-hydroxyethyl-acrylamide-cas-number-and-molecular-formula]

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